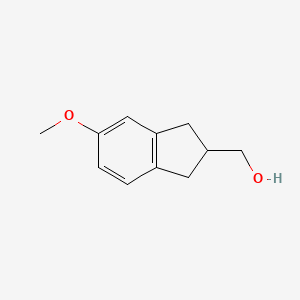

(5-Methoxy-indan-2-yl)-methanol

Description

Properties

CAS No. |

65844-47-5 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(5-methoxy-2,3-dihydro-1H-inden-2-yl)methanol |

InChI |

InChI=1S/C11H14O2/c1-13-11-3-2-9-4-8(7-12)5-10(9)6-11/h2-3,6,8,12H,4-5,7H2,1H3 |

InChI Key |

CNDYJQPSBZAOTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(C2)CO)C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that (5-Methoxy-indan-2-yl)-methanol may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of indan compounds, including this compound, show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MICs) indicating effective antibacterial action .

| Compound | MIC (μg/ml) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Benzimidazole Derivative 1 | 50 | Antibacterial |

| Griseofulvin | 500 | Antifungal |

Neuropharmacology

Research into the neuropharmacological properties of this compound suggests it may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. Its structural similarity to known psychoactive compounds positions it as a candidate for further investigation in this domain .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating new pharmaceutical agents .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound derivatives revealed promising results against several bacterial strains. The research utilized standard agar diffusion methods to evaluate the zone of inhibition and MIC values compared to established antibiotics.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological assessment, this compound was tested for its effects on serotonin receptors. The findings indicated that the compound could modulate receptor activity, suggesting potential applications in treating mood disorders .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with methoxy or alcohol substituents on aromatic systems. Key differences lie in the core structure (indan vs. indole) and functional groups (Table 1).

Table 1. Comparative Properties of (5-Methoxy-indan-2-yl)-methanol and Analogs

Physicochemical Properties

- Stability: Methanol-containing compounds like 2-(5-BENZYLOXY-1H-INDOL-3-YL)-ETHANOL require storage at 4°C to minimize degradation, a consideration applicable to the target compound .

Preparation Methods

Friedel-Crafts Acylation and Sequential Reduction

The Friedel-Crafts acylation-reduction pathway represents a foundational approach for synthesizing (5-Methoxy-indan-2-yl)-methanol. This method begins with 3-methoxyphenylacetic acid, which undergoes intramolecular cyclization under acidic conditions to form 5-methoxy-indan-2-one. The reaction typically employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane at 0–5°C, achieving cyclization yields of 68–72% . The ketone intermediate is subsequently reduced using sodium borohydride (NaBH₄) in methanol, yielding the target alcohol with >90% purity.

Key Optimization Parameters :

-

Temperature Control : Cyclization at subambient temperatures minimizes side reactions such as over-acylation.

-

Catalyst Loading : Stoichiometric AlCl₃ (1.2 equivalents) ensures complete conversion of the phenylacetic acid derivative .

-

Reduction Selectivity : NaBH₄ in methanol selectively reduces the ketone without affecting the methoxy group, whereas lithium aluminum hydride (LiAlH₄) may lead to over-reduction.

Grignard Addition to 5-Methoxy-indan-2-carbaldehyde

Introducing the hydroxymethyl group via Grignard reagent addition offers a versatile alternative. 5-Methoxy-indan-2-carbaldehyde, synthesized through oxidation of 5-methoxy-indan-2-methanol, reacts with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF). The Grignard adduct is hydrolyzed to yield the secondary alcohol, though this route requires precise stoichiometry to avoid dimerization byproducts .

Reaction Conditions :

-

Solvent : Anhydrous THF ensures reagent stability.

-

Temperature : Slow addition at −78°C followed by gradual warming to room temperature enhances regioselectivity .

-

Workup : Quenching with saturated ammonium chloride (NH₄Cl) prevents over-hydrolysis.

Yield Comparison :

| Starting Material | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| 5-Methoxy-indan-2-carbaldehyde | CH₃MgBr | 65 | 88 |

| 5-Methoxy-indan-2-carbaldehyde | CH₂=CHMgBr | 58 | 82 |

Cyclization of Methoxy-Substituted Propargyl Alcohols

Copper-catalyzed cyclization of 3-methoxypropargyl alcohols provides a direct route to the indan scaffold. For example, 3-methoxy-5-(prop-2-yn-1-yloxy)benzyl alcohol undergoes cyclization in the presence of CuI (5 mol%) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C . This method achieves 74% yield with excellent regiocontrol, as the methoxy group directs cyclization to the para position.

Mechanistic Insight :

The copper catalyst facilitates alkyne activation, enabling 5-endo-dig cyclization to form the indan ring. Subsequent hydrolysis of the intermediate acetylide yields the hydroxymethyl group .

Catalytic Hydrogenation of 5-Methoxy-indan-2-one

Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol efficiently reduces 5-methoxy-indan-2-one to the corresponding alcohol. Operating at 30–40 psi H₂ and 25°C, this method achieves 85–90% conversion with <2% over-reduction byproducts . The use of sulfuric acid (H₂SO₄) as a co-catalyst enhances reaction rates by protonating the ketone oxygen, facilitating hydrogen uptake .

Process Parameters :

-

Catalyst Loading : 10% Pd/C (0.1 equivalents) balances activity and cost.

-

Acid Concentration : 0.5 M H₂SO₄ optimizes protonation without degrading the methoxy group .

O-Methylation of 5-Hydroxy-indan-2-methanol

Post-synthetic O-methylation introduces the methoxy group to pre-formed indan derivatives. 5-Hydroxy-indan-2-methanol reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone, achieving 78–82% yield . This method is advantageous for late-stage functionalization but requires anhydrous conditions to prevent demethylation.

Comparative Analysis :

| Methylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| CH₃I | K₂CO₃ | Acetone | 82 |

| (CH₃)₂SO₄ | NaOH | DMF | 75 |

| CH₃OTf | Et₃N | CH₂Cl₂ | 68 |

Q & A

Q. What are the optimal synthetic routes for (5-Methoxy-indan-2-yl)-methanol?

- Methodological Answer : The synthesis typically involves functionalization of the indane scaffold. A plausible route includes:

Methoxylation : Introduce the methoxy group via nucleophilic substitution using sodium methoxide on a halogenated indane precursor (e.g., 5-chloroindan-2-yl-methanol) under reflux in anhydrous methanol .

Reduction : If starting from a ketone intermediate (e.g., 5-methoxyindan-2-one), reduce the carbonyl group to a hydroxymethyl group using NaBH₄ in ethanol or LiAlH₄ in THF .

Key reagents and conditions are analogous to those used in furan and indole methanol derivatives, where oxidation-reduction sequences are critical .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. Methoxy protons resonate at ~δ 3.7–3.9 ppm, while hydroxymethyl protons appear at δ 3.5–4.0 ppm .

- IR : Detect O-H (broad ~3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can common side reactions during synthesis be mitigated?

- Methodological Answer :

- Over-Oxidation : Avoid harsh oxidizing agents (e.g., KMnO₄) post-reduction; use milder conditions like NaBH₄ .

- Methoxy Group Displacement : Protect the hydroxymethyl group with trimethylsilyl (TMS) chloride during methoxylation to prevent nucleophilic attack .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be systematically resolved?

- Methodological Answer : Contradictions often arise from variables like catalyst loading, reaction time, or solvent purity. To resolve:

Design of Experiments (DOE) : Use factorial design to test variables (e.g., temperature, solvent ratio) and identify critical factors .

In Situ Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and intermediate stability .

Example: A 20% yield discrepancy between studies using NaBH₄ vs. LiAlH₄ could stem from incomplete reduction or side reactions, resolved by optimizing stoichiometry .

Q. What challenges arise in stereochemical analysis of this compound?

- Methodological Answer : If the compound has a chiral center at C2:

- X-ray Crystallography : Use SHELX software for crystal structure determination to assign absolute configuration .

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and polarimetric detection .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) for stereochemical validation .

Q. How can computational modeling predict reactivity in downstream applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxymethyl group may act as a hydrogen-bond donor in biological systems .

- Molecular Docking : Simulate interactions with enzymes (e.g., oxidoreductases) to hypothesize metabolic pathways or bioactivity .

Q. What mechanistic insights can be gained from isotopic labeling studies?

- Methodological Answer :

- ¹⁸O Labeling : Track oxygen incorporation in the methoxy group during synthesis (e.g., using H₂¹⁸O in hydrolysis steps) to confirm reaction pathways .

- Deuterium Exchange : Study acid-catalyzed H/D exchange at the hydroxymethyl group to assess kinetic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.